molecular formula C19H20FN3O2 B5540705 N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

Cat. No. B5540705
M. Wt: 341.4 g/mol
InChI Key: IEBXWYDMPKXTMI-UHFFFAOYSA-N
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Description

N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide binds to the active site of BTK and inhibits its kinase activity. BTK is a key mediator of BCR signaling, which is essential for B-cell survival and proliferation. Inhibition of BTK leads to downregulation of downstream signaling pathways, such as NF-κB and AKT, and induces apoptosis and growth inhibition of B-cells.
Biochemical and Physiological Effects:
N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to have selective and potent inhibitory activity against BTK. It has minimal off-target effects on other kinases, such as Tec and Itk. N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has also been shown to penetrate the blood-brain barrier and inhibit BTK activity in the central nervous system. In addition, N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with a long half-life and low clearance rate.

Advantages and Limitations for Lab Experiments

N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has several advantages as a research tool for studying B-cell malignancies. It has high potency and selectivity against BTK, which allows for precise modulation of BCR signaling pathways. N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide also has favorable pharmacokinetic properties, which allows for sustained inhibition of BTK in vivo. However, N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has limitations as a research tool, such as its high cost and limited availability. In addition, the long-term effects of BTK inhibition on normal B-cell function and immune surveillance are still unclear.

Future Directions

There are several future directions for the development and application of N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide. One direction is the combination of N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance the efficacy of B-cell malignancy treatment. Another direction is the investigation of the long-term effects of BTK inhibition on normal B-cell function and immune surveillance, which may have implications for the development of immunodeficiency and autoimmune diseases. Furthermore, the development of more potent and selective BTK inhibitors may lead to improved treatment options for B-cell malignancies.

Synthesis Methods

The synthesis of N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide involves several steps, starting from 4-fluorobenzylamine. The amine group is first protected with a Boc group, followed by a coupling reaction with 4-(4-fluorophenyl)-1-piperazinecarboxylic acid. The resulting product is then deprotected and coupled with N-(4-carboxyphenyl)acetamide to obtain N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide with high purity and yield.

Scientific Research Applications

N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, such as CLL, MCL, and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide inhibits BTK phosphorylation and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cells. In vivo studies have demonstrated the efficacy of N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in reducing tumor burden and prolonging survival in mouse models of CLL and MCL.

properties

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-14(24)21-17-6-2-15(3-7-17)19(25)23-12-10-22(11-13-23)18-8-4-16(20)5-9-18/h2-9H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBXWYDMPKXTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)acetamide

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